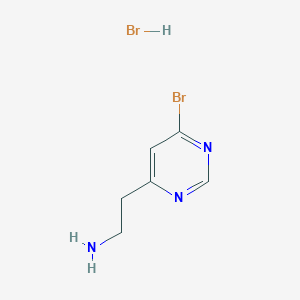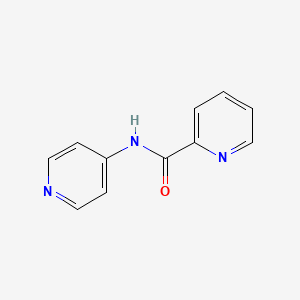
2-Pyridinecarboxamide, N-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N-4-pyridinyl- is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.213. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxamide, N-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxamide, N-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Catalysts in Synthetic Chemistry
The pyranopyrimidine core, closely related to the compound of interest, serves as a pivotal precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the utility of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing derivatives of pyranopyrimidine scaffolds. These catalysts have been exploited in one-pot multicomponent reactions, showcasing the versatility and applicability of pyridine derivatives in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Cheminformatics and Structural Analysis
Pyridine derivatives, including 2-Pyridinecarboxamide, N-4-pyridinyl-, play a significant role in cheminformatics, where their structural variability and properties are studied extensively. This variability lends itself to numerous applications in chemistry, particularly in the formation of complex compounds and the investigation of their spectroscopic, magnetic, and biological activities. Such analyses contribute to identifying potential areas for further research and the development of novel compounds (Boča, Jameson, & Linert, 2011).
Heterocyclic N-oxide Derivatives in Drug Development
The exploration of heterocyclic N-oxide molecules, derivatives of pyridine, underscores their importance in organic synthesis, catalysis, and drug applications. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The review highlights the significance of such derivatives in forming metal complexes and designing catalysts, indicating the broad application spectrum of pyridine derivatives in advanced chemistry and drug development (Li et al., 2019).
Medicinal Applications
Pyridine and its derivatives are crucial in both medicinal and non-medicinal applications, with numerous biological activities reported. These compounds are part of clinical uses and modern medicinal applications, illustrating the vast potential of pyridine derivatives in therapeutic contexts. This broad application range includes antiviral, antibacterial, and anticancer activities, showcasing the compound's versatility and importance in the pharmaceutical field (Altaf et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as anion receptors and hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
It’s known that the compound forms strong n–h⋯o hydrogen bonds with its targets . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .
Pharmacokinetics
It’s known that the compound has good solubility and can dissolve in most common organic solvents . This suggests that it may have good bioavailability.
Result of Action
The compound’s ability to form strong hydrogen bonds suggests that it may influence the structure and function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(pyridin-4-yl)pyridine-2-carboxamide. For example, the compound is a solid powder at room temperature and should be stored under room temperature conditions . It’s also important to avoid contact with oxidizing agents and strong acids to prevent fire or explosion .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The compound’s unique properties make it suitable for studies in organic synthesis, medicinal chemistry, and material science, contributing to advancements in drug discovery and material design. Its potential as a protein kinase inhibitor for cancer treatment makes it a promising candidate for future research .
Properties
IUPAC Name |
N-pyridin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHBFEDLZMCGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)

![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)

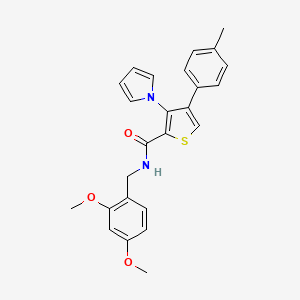
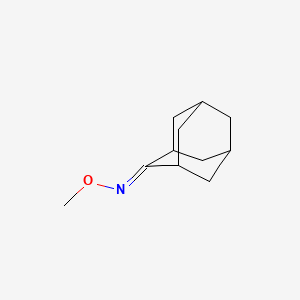

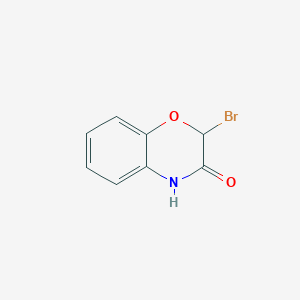
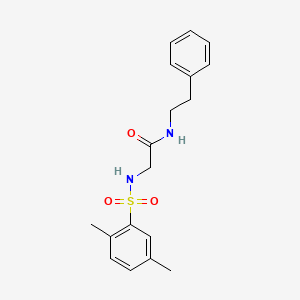
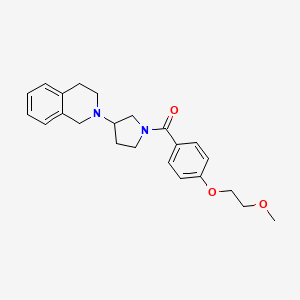
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
